molecular formula C26H39NO7S B1215472 Taurodehydrocholic acid CAS No. 517-37-3

Taurodehydrocholic acid

Cat. No.: B1215472
CAS No.: 517-37-3
M. Wt: 509.7 g/mol
InChI Key: UBDJSBRKNHQFPD-PYGYYAGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taurodehydrocholic acid typically involves the conjugation of dehydrocholic acid with taurine. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes steps such as purification through high-performance liquid chromatography (HPLC) and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Taurodehydrocholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Taurodehydrocholic acid has a wide range of scientific research applications, including:

Mechanism of Action

Taurodehydrocholic acid exerts its effects by activating biliary cholesterol secretion. It significantly increases the expression of Abcg5, a gene involved in cholesterol transport, while decreasing the expression of abc8 . This regulation of gene expression helps maintain cholesterol homeostasis and supports lipid metabolism. The compound also interacts with various molecular targets and pathways, including those involved in bile acid metabolism and cholesterol regulation .

Comparison with Similar Compounds

Uniqueness of Taurodehydrocholic Acid: this compound is unique in its ability to significantly modulate the expression of specific genes involved in cholesterol transport, making it a valuable tool for studying cholesterol metabolism and its related disorders. Its distinct molecular structure and specific biological activities set it apart from other similar bile acids .

Biological Activity

Taurodehydrocholic acid (TDHCA) is a bile acid derivative that plays a significant role in various biological processes, particularly in lipid metabolism and liver function. This article explores the biological activity of TDHCA, summarizing key research findings, mechanisms of action, and implications for health.

Chemical Structure and Properties

TDHCA is a taurine conjugate of dehydrocholic acid, characterized by its amphipathic nature. Its chemical formula is C26H38NNaO7SC_{26}H_{38}NNaO_7S, with the following elemental composition:

ElementPercentage
C58.74%
H7.20%
N2.63%
Na4.32%
O21.07%
S6.03%

This structural configuration allows TDHCA to interact with lipid molecules and cellular membranes effectively, influencing various metabolic pathways.

Cholesterol Metabolism

Research indicates that TDHCA significantly impacts cholesterol metabolism. It has been shown to enhance the expression of the ABCG5 gene, which encodes a transporter involved in biliary cholesterol secretion. This mechanism is crucial for maintaining cholesterol homeostasis and preventing conditions such as gallstones and atherosclerosis .

  • Increased Cholesterol Secretion : Administration of TDHCA leads to increased biliary cholesterol secretion through upregulation of ABCG5, promoting the excretion of excess cholesterol from the liver .

Inflammatory Response

Bile acids like TDHCA can also induce inflammatory responses in hepatocytes. Studies have demonstrated that exposure to pathophysiological levels of TDHCA triggers the release of inflammatory cytokines such as Ccl2 and Cxcl2 , which are linked to liver injury . The inflammatory response involves mitochondrial damage and activation of toll-like receptor 9 (Tlr9), highlighting the dual role of bile acids in both metabolic regulation and inflammation.

Therapeutic Potential

Given its role in regulating cholesterol levels and inducing inflammatory responses, TDHCA has potential therapeutic applications:

  • Cholagogues : As a cholagogue, TDHCA can stimulate bile production, aiding in fat digestion and absorption.
  • Liver Health : Understanding its mechanisms may lead to new treatments for liver diseases associated with cholestasis or inflammation.

Case Studies

Several studies have explored the effects of TDHCA in animal models:

  • Cholestatic Liver Injury : In mouse models, administration of bile acids including TDHCA resulted in increased hepatic inflammation and damage, correlating with elevated serum aminotransferases .
  • Dietary Lipid Influence : Research on rhesus monkeys showed that dietary lipids could influence the biological activity of TDHCA, affecting its choleretic effects .

Summary of Research Findings

The following table summarizes key findings from recent studies on TDHCA:

Study FocusKey Findings
Cholesterol MetabolismIncreased ABCG5 expression; enhanced biliary cholesterol secretion .
Inflammatory ResponseInduction of cytokines Ccl2 and Cxcl2; mitochondrial damage in hepatocytes .
Animal ModelsEvidence of cholestatic liver injury; dietary influences on bile acid activity .

Properties

IUPAC Name

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,18-,19+,20+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDJSBRKNHQFPD-PYGYYAGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57011-24-2 (hydrochloride salt)
Record name Taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70965970
Record name 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-37-3
Record name Taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taurodehydrocholic acid
Reactant of Route 2
Taurodehydrocholic acid
Reactant of Route 3
Taurodehydrocholic acid
Reactant of Route 4
Taurodehydrocholic acid
Reactant of Route 5
Taurodehydrocholic acid
Reactant of Route 6
Reactant of Route 6
Taurodehydrocholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.